molecular formula C17H23BrN2O3S B3591837 2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-cyclopropylacetamide

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-cyclopropylacetamide

Cat. No.: B3591837
M. Wt: 415.3 g/mol
InChI Key: ZJUNYAABOJCLRL-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-cyclopropylacetamide is a complex organic compound with a molecular formula of C₁₆H₂₀BrNO₃S. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, a cyclohexylamino group, and a cyclopropylacetamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-cyclopropylacetamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine to form an intermediate product. This intermediate is then reacted with N-cyclopropylacetamide under controlled conditions to yield the final compound. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-cyclopropylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-cyclopropylacetamide is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-cyclopropylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromophenyl)sulfonyl]-N-cyclohexylacetamide
  • 2-[(4-bromophenyl)sulfonyl]-N-cyclopropylacetamide
  • 2-[(4-bromophenyl)sulfonyl]-N-cyclohexyl-N-methylacetamide

Uniqueness

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-cyclopropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexylamino and cyclopropylacetamide groups make it particularly interesting for research in medicinal chemistry and drug development.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O3S/c18-13-6-10-16(11-7-13)24(22,23)20(15-4-2-1-3-5-15)12-17(21)19-14-8-9-14/h6-7,10-11,14-15H,1-5,8-9,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUNYAABOJCLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)NC2CC2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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